4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide
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Overview
Description
4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, a methylphenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through the reaction of 4-bromoanisole with ethyl alcohol in the presence of a base such as potassium carbonate.
Coupling with Methylphenyl Group: The ethoxyphenyl intermediate is then coupled with 4-methylphenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Formation of the Butanamide Backbone:
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of inflammatory diseases and cancer.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide
- 4-(4-ethoxyphenyl)-N-(4-chlorophenyl)-4-oxobutanamide
- 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxopentanamide
Uniqueness
4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methylphenyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and material science applications.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-23-17-10-6-15(7-11-17)18(21)12-13-19(22)20-16-8-4-14(2)5-9-16/h4-11H,3,12-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJBAECDWQQUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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